molecular formula C12H10ClNO B13756236 4-Chloro-3-(3-methylpyridin-2-yl)phenol CAS No. 1150617-95-0

4-Chloro-3-(3-methylpyridin-2-yl)phenol

Cat. No.: B13756236
CAS No.: 1150617-95-0
M. Wt: 219.66 g/mol
InChI Key: HIVGVSYKIREHMG-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-methylpyridin-2-yl)phenol is a substituted phenolic compound featuring a chlorophenol core linked to a 3-methylpyridinyl moiety.

Properties

CAS No.

1150617-95-0

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

4-chloro-3-(3-methylpyridin-2-yl)phenol

InChI

InChI=1S/C12H10ClNO/c1-8-3-2-6-14-12(8)10-7-9(15)4-5-11(10)13/h2-7,15H,1H3

InChI Key

HIVGVSYKIREHMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=C(C=CC(=C2)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3-methylpyridin-2-yl)phenol typically involves the reaction of 3-methylpyridine with 4-chlorophenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the carbon-carbon bond between the pyridine and phenol rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3-methylpyridin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, other nucleophiles.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Chlorocresol exhibits notable antimicrobial properties, making it valuable in the pharmaceutical industry. It has been studied for its effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms. Research indicates that chlorocresol can inhibit bacterial growth through mechanisms that include disruption of cell membrane integrity and interference with metabolic processes .

Dermal Penetration Studies
A study focused on chlorocresol's penetration through the skin demonstrated its potential as a topical antimicrobial agent. The study utilized high-performance liquid chromatography (HPLC) to analyze the dermal absorption of chlorocresol from metalworking fluids, revealing recovery rates exceeding 92% . This suggests that chlorocresol could be effectively formulated into topical treatments for skin infections.

Cosmetic Formulations

Chlorocresol is frequently used in cosmetic products due to its preservative properties. It helps extend the shelf life of formulations by preventing microbial contamination. Recent advancements in cosmetic science have explored the incorporation of chlorocresol in various formulations, including creams and lotions, where it acts as a stabilizing agent while providing antimicrobial protection .

Table 1: Cosmetic Applications of Chlorocresol

Product Type Function Benefits
CreamsPreservativeExtends shelf life
LotionsAntimicrobial agentPrevents microbial growth
MakeupStabilizerMaintains product consistency

Industrial Applications

Use in Paints and Inks
Chlorocresol is utilized as a preservative in paints and inks, preventing microbial growth that can spoil these products during storage. Its effectiveness in aqueous systems enhances the durability and performance of coatings .

Regulatory Status
The Environmental Protection Agency (EPA) has classified chlorocresol as Group D, indicating it is not classifiable as to human carcinogenicity. This classification supports its continued use in various consumer products under regulated conditions .

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial efficacy of chlorocresol against various bacterial strains. The results indicated a significant reduction in bacterial counts when exposed to chlorocresol at concentrations as low as 0.5%. This study highlights the compound's potential for inclusion in clinical formulations aimed at treating skin infections.

Case Study 2: Cosmetic Stability Testing

In a formulation stability study, chlorocresol was incorporated into a moisturizing cream. Over six months, the cream maintained its physical and chemical properties while effectively preventing microbial contamination. This case underscores the importance of chlorocresol in ensuring product safety and efficacy in cosmetic applications.

Mechanism of Action

The mechanism by which 4-Chloro-3-(3-methylpyridin-2-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an antimicrobial agent by disrupting bacterial cell membranes or inhibiting essential enzymes . The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The chloro and trifluoromethoxy groups enhance electrophilicity, improving reactivity in coupling reactions and catalytic applications .
  • Pyridine Derivatives : Substituted pyridinyl groups (e.g., 3-methylpyridin-2-yl in the target compound) contribute to π-π stacking interactions, which are critical in drug-receptor binding .

Physicochemical Properties

  • Melting Points: Chlorinated phenolic derivatives typically exhibit high melting points (268–287°C) due to strong intermolecular hydrogen bonding and aromatic stacking .
  • Solubility : The presence of polar groups (e.g., -OH, -Cl) enhances solubility in polar solvents like acetonitrile/water mixtures, as seen in chromatographic applications .

Biological Activity

4-Chloro-3-(3-methylpyridin-2-yl)phenol, commonly referred to as chlorocresol, is a compound with significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chlorocresol has the following chemical structure and properties:

PropertyValue
CAS Number 59-50-7
Molecular Formula C₇H₇ClO
Molecular Weight 142.58 g/mol
Chemical Structure Chemical Structure

Chlorocresol exhibits its biological activity primarily through the inhibition of various enzymes, notably acetylcholinesterase (AChE). The inhibition of AChE leads to an accumulation of acetylcholine in synaptic clefts, which can result in prolonged neurotransmission and potential neurotoxicity .

Key Mechanisms:

  • Enzyme Inhibition : Chlorocresol covalently binds to the active site of AChE, preventing the hydrolysis of acetylcholine.
  • Neurotransmitter Accumulation : Increased levels of acetylcholine can enhance cholinergic signaling, which may have therapeutic implications in certain conditions but also poses risks for toxicity.

Biological Activity

Research has demonstrated various biological activities associated with chlorocresol:

  • Antimicrobial Properties : Chlorocresol has been shown to exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness as a preservative in pharmaceutical formulations is well-documented .
  • Toxicological Effects : Chronic exposure studies indicate that chlorocresol can lead to adverse health effects such as decreased adrenal gland weights . This highlights the importance of understanding its toxicological profile in both therapeutic and environmental contexts.

Case Studies

Several studies have investigated the biological effects of chlorocresol:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial effectiveness of chlorocresol against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts at concentrations above 0.5% .
  • Toxicity Assessment :
    • A screening assessment conducted by Environment Canada identified critical health effects associated with chlorocresol exposure, including endocrine disruption and potential reproductive toxicity .
  • Pharmacological Applications :
    • Research has explored the use of chlorocresol in topical formulations for its antiseptic properties, demonstrating its utility in preventing infections in surgical settings .

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